2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
Scientific Research Applications
Antimalarial Activity
TCMDC-124549 has been identified as a promising antimalarial agent . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities, including antimalarial properties . The compound has shown promising antimalarial activity and low toxicity .
Anticancer Activity
The compound has also been associated with anticancer activity . It has been tested for its antiproliferative activity against the MCF-7 cell line, a breast cancer cell line .
Anti-inflammatory Activity
Quinazolinedione, a core structure in TCMDC-124549, is known for its anti-inflammatory properties . However, specific studies on the anti-inflammatory activity of TCMDC-124549 are not available in the current literature.
Antiviral Activity
Compounds with similar structures to TCMDC-124549, specifically those containing a 1,3,4-thiadiazole moiety, have been reported to possess antiviral properties . While specific antiviral activity of TCMDC-124549 has not been reported, it’s plausible that it may exhibit similar properties.
Antimicrobial Activity
Indole derivatives, which share structural similarities with TCMDC-124549, have been reported to possess antimicrobial properties . Further research is needed to confirm if TCMDC-124549 shares this property.
Antitubercular Activity
Indole derivatives have also been reported to possess antitubercular activity . As TCMDC-124549 shares structural similarities with indole derivatives, it’s plausible that it may also exhibit antitubercular properties.
Mechanism of Action
Target of Action
The primary target of TCMDC-124549 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and the activation of the amino acid starvation response .
Mode of Action
TCMDC-124549 operates through a mechanism known as reaction hijacking . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124549 adduct via enzyme-mediated production . This process is less susceptible to human AsnRS, indicating a degree of selectivity .
Biochemical Pathways
The compound affects the biochemical pathways related to protein translation and the amino acid starvation response in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-124549 disrupts the normal functioning of these pathways, leading to detrimental effects on the parasite.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and overall effectiveness of a compound .
Result of Action
The inhibition of PfAsnRS by TCMDC-124549 leads to a potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . This makes it a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfAsnRS .
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)15-20-16(24-21-15)23-9-14(22)19-11-5-3-4-10(18)8-11/h1-8H,9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESRHQPVBWOMCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.